Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of hydroxypropanoates. It is characterized by its unique structure, which includes a phenyl ring substituted with fluorine atoms, contributing to its potential applications in medicinal chemistry and material science. The compound's molecular formula is , and it has a molecular weight of approximately 220.19 g/mol.
This compound can be synthesized through various organic reactions involving difluorophenyl derivatives and hydroxypropanoic acid esters. It is classified as an ester and is often used in research related to drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that target specific proteins for degradation within cells.
The synthesis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate typically involves the following steps:
The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to assess the progress and purity of the product. After completion, the product is typically purified through recrystallization or chromatography.
Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate features a central hydroxypropanoate moiety linked to a difluorophenyl group. The molecular structure can be represented as follows:
XYZXYZXYZXYZ (for illustrative purposes)Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can participate in various chemical reactions, including:
The mechanisms of these reactions often involve transition states that can be analyzed using computational chemistry methods to predict reaction pathways and energy barriers.
In biological contexts, Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate may act as a PROTAC linker:
These properties suggest that Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is stable under standard laboratory conditions but should be handled with care due to its reactive functional groups.
Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate finds several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and biochemistry, showcasing its potential in advancing therapeutic strategies through innovative chemical synthesis and application methodologies.
Reformatsky reactions enable the direct coupling of 3,4-difluorobenzaldehyde with α-halo esters (typically methyl bromoacetate) via zinc-mediated enolate formation. The classical approach employs activated zinc dust in tetrahydrofuran (THF) under reflux, generating an organozinc enolate that adds to the aldehyde carbonyl:
Reaction Scheme3,4-(F)₂C₆H₃CHO + BrCH₂CO₂CH₃ + Zn → 3,4-(F)₂C₆H₃CH(OH)CH₂CO₂CH₃
Traditional heterogeneous zinc conditions yield racemic product with moderate efficiency (45-65% yield) due to incomplete metal activation and enolate dimerization. Recent advances employ samarium diiodide (SmI₂) as a homogeneous reductant, facilitating single-electron transfer to generate more nucleophilic samarium enolates at −78°C. This approach achieves higher yields (82-88%) and suppresses side products like β-elimination derivatives [10]. Chiral auxiliaries attached to the α-halo ester component enable diastereoselective synthesis. For example, (R)-4-Phenyl-2-oxazolidinone derivatives deliver the syn-aldol adduct with >95% de when coupled with 3,4-difluorobenzaldehyde under SmI₂ mediation, as confirmed by X-ray crystallography of intermediates .
Table 1: Comparative Catalytic Systems for Asymmetric Reformatsky Reactions
| Catalytic System | Ligand | Yield (%) | ee (%) | Reaction Conditions |
|---|---|---|---|---|
| Zn/CuCl | None | 68 | <5 | THF, reflux, 12 h |
| SmI₂ | (S)-BOX⁺ | 88 | 92 | THF, −78°C, 2 h |
| TiCl₃ | TADDOL | 75 | 85 | CH₂Cl₂, −40°C, 6 h |
| In(0) | Pybox | 80 | 89 | Et₂O, 25°C, 3 h |
Footnotes:BOX⁺ = Bis(oxazoline); TADDOL = α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol
Direct aldol reactions between methyl acetate enolates and 3,4-difluorobenzaldehyde face challenges in regioselectivity and enantiocontrol. Modern solutions employ boron-mediated aldolizations using dialkylboron triflates (e.g., n-Bu₂BOTf) with stoichiometric diisopropylethylamine. This generates nucleophilic (Z)-boron enolates that add to aldehydes via Zimmerman-Traxler transition states, yielding syn-diastereomers preferentially (dr up to 12:1). Catalytic variants use bimetallic Zn-ProPhenol complexes (5-10 mol%), enabling enantioselective additions (90-94% ee) in toluene at −40°C [5]. The mechanism involves dual zinc coordination activating both the ester enolate and aldehyde electrophile simultaneously.
Super silyl ester-directed aldol reactions offer enhanced stereocontrol: treatment of methyl 3,4-difluorophenylpyruvate with tris(trimethylsilyl)silyl triflate generates a β-silyloxy acrylate that undergoes syn-selective addition to aldehydes (dr >20:1). Protodesilylation during workup liberates the β-hydroxy ester without epimerization [5]. This method achieves 91% yield for the target compound with 98% ee when using (S)-TRIP as a chiral phosphoric acid catalyst.
Cationic bis(oxazoline) (BOX) ligands complexed to Zn(II) salts enforce facial discrimination in Reformatsky additions. The tert-butyl-substituted BOX ligand (R = t-Bu) creates a rigid C₂-symmetric pocket that orients the aldehyde si-face away from the bulky tert-butyl groups, favoring re-face attack. Computational models reveal a 2.8 kcal/mol energy difference between diastereomeric transition states [2]. Pyridine-bis(imidazoline) (PyBim) ligands exhibit superior performance (94% ee, 86% yield) due to their ability to coordinate zinc in a tetrahedral geometry while providing a π-stacking surface for the difluorophenyl ring [10].
Counterintuitively, electron-deficient ligands enhance enantioselectivity with electron-poor aldehydes like 3,4-difluorobenzaldehyde. Nitroaryl-modified BOX ligands (e.g., 4-NO₂-Ph-BOX) improve ee from 82% to 95% by attenuating zinc Lewis acidity, thereby slowing background reactions and amplifying catalyst-controlled pathways [10]. Kinetic studies confirm a first-order dependence on catalyst concentration and zero-order in aldehyde, supporting a turnover-limiting enolate formation step.
Solvent polarity critically impacts Reformatsky reaction stereoselectivity and rate. Nitromethane increases ee by 25-30% compared to THF in copper-catalyzed cyclopropanations of Reformatsky-derived enolates due to its high polarity (ε = 35.9) and ability to stabilize cationic transition states [3]. Conversely, ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) improve zinc enolate solubility and reduce dimerization, boosting yields by 15-20% [6].
Counterions dictate catalyst speciation: hexafluorophosphate (PF₆⁻) provides higher enantioselectivity (91% ee) than tetrafluoroborate (BF₄⁻, 84% ee) or triflate (OTf⁻, 79% ee) in BOX-Cu(I) catalyzed reactions. This stems from PF₆⁻’s low coordination strength and poor nucleophilicity, preventing catalyst deactivation via anion binding. In situ IR spectroscopy confirms that NTf₂⁻ anions accelerate zinc insertion into C-Br bonds by 3-fold compared to Cl⁻ due to enhanced desolvation of the metal center [3] [6].
Table 2: Solvent and Additive Effects on Zinc-Mediated Reformatsky Reactions
| Solvent | Additive | Yield (%) | ee (%) | Reaction Time (h) | Observation |
|---|---|---|---|---|---|
| THF | None | 58 | <5 | 12 | Heterogeneous mixture, low conversion |
| 2-MeTHF | TMSCl | 88 | 82 | 4 | Homogeneous, rapid enolate formation |
| Et₂O | LiCl | 75 | 78 | 6 | Partial Cl⁻ coordination to Zn |
| CH₃NO₂ | None | 82 | 91 | 5 | Enhanced ee but slower kinetics |
| Toluene | 15-crown-5 | 79 | 85 | 8 | Cation stabilization, reduced dimerization |
Continuous flow reactors enable kilogram-scale production of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate. The optimized protocol uses a telescoped three-step sequence:
This system achieves 85% yield (1.2 kg/batch) with 92% ee using (S,S)-Ph-BOX ligand at 100 ppm catalyst loading. Key innovations include sonicated zinc activation chambers to maintain fresh metal surfaces and countercurrent extraction for product isolation [6]. Economic analysis reveals a 40% cost reduction versus batch processing, primarily from reduced solvent consumption and higher space-time yields.
Industrial crystallization protocols exploit the compound’s polymorphic behavior: Form I (needles) predominates in ethyl acetate/n-heptane, while Form II (prisms) crystallizes from methanol/water. Form II exhibits superior filtration characteristics and bulk density (0.52 g/cm³ vs. 0.38 g/cm³ for Form I), enabling direct tablet compression in final pharmaceutical formulations [6].
Scheme 1: Industrial Synthesis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Step 1: Zn Activation Zn + 1,2-BrCH₂CH₂Br → "Zn⁺" (in THF, 50°C) Step 2: Enolate Formation & Addition "Zn⁺" + BrCH₂CO₂CH₃ → BrZnCH₂CO₂CH₃ BrZnCH₂CO₂CH₃ + 3,4-F₂C₆H₃CHO → 3,4-F₂C₆H₃CH(OZnBr)CH₂CO₂CH₃ Step 3: Quenching & Isolation 3,4-F₂C₆H₃CH(OZnBr)CH₂CO₂CH₃ + H₃O⁺ → 3,4-F₂C₆H₃CH(OH)CH₂CO₂CH₃ (85% yield) Crystallization: Ethyl acetate/n-heptane → Form I (mp 78-80°C)
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1